![molecular formula C23H22ClN3O2S B2462963 N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-43-6](/img/structure/B2462963.png)
N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
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Description
N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H22ClN3O2S and its molecular weight is 439.96. The purity is usually 95%.
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Scientific Research Applications
Allosteric Modulation of Cannabinoid Receptors
N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide and its related compounds have been studied for their role in the allosteric modulation of cannabinoid type 1 receptor (CB1). These compounds exhibit varying binding affinities and cooperativity factors, affecting the receptor's activity in different ways (Khurana et al., 2014).
Serotonin Receptor Agonist Properties
Compounds similar to N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide have been synthesized and tested for their binding affinities to various serotonin receptors. These compounds display agonist activity at the 5-HT1D receptors, demonstrating a preference for the 5-HT1D alpha vs the 5-HT1D beta receptors (Barf et al., 1996).
Urease Inhibition
Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, structurally related to the compound , have shown potent inhibitory potential against urease enzyme. This suggests potential therapeutic applications in drug designing programs (Nazir et al., 2018).
Anti-Tumor Activity
Bis-pyrazolyl-thiazoles incorporating the thiophene moiety, related to the chemical structure of the compound , have been evaluated for their anti-tumor activities. These compounds have shown promising activities against hepatocellular carcinoma (HepG2) cell lines, indicating potential in cancer treatment (Gomha et al., 2016).
Copper-Catalyzed Coupling Reactions
Compounds with structural similarities have been used in copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides. This demonstrates the chemical utility of such compounds in complex organic synthesis (De et al., 2017).
Antimalarial Activity
Derivatives similar to N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide have been synthesized and evaluated for their antimalarial activity. These studies contribute to the understanding of quantitative structure-activity relationships in the development of antimalarial drugs (Werbel et al., 1986).
properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-15-8-9-17(24)13-18(15)26-23(29)22(28)25-14-20(21-7-4-12-30-21)27-11-10-16-5-2-3-6-19(16)27/h2-9,12-13,20H,10-11,14H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPGFVVFHYJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide |
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